molecular formula C20H24ClN3O B5021621 1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea

1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea

Cat. No.: B5021621
M. Wt: 357.9 g/mol
InChI Key: NEFSNSVSJFFNDL-UHFFFAOYSA-N
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Description

1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylphenyl isocyanate and 3-(3,4-dihydro-1H-isoquinolin-2-yl)propylamine.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems may be employed to optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea
  • 1-(4-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea
  • 1-(4-chloro-3-methylphenyl)-3-[3-(2,3-dihydro-1H-isoquinolin-2-yl)propyl]urea

Uniqueness

1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea is unique due to the specific substitution pattern on the phenyl ring and the presence of the isoquinoline moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-15-13-18(7-8-19(15)21)23-20(25)22-10-4-11-24-12-9-16-5-2-3-6-17(16)14-24/h2-3,5-8,13H,4,9-12,14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFSNSVSJFFNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NCCCN2CCC3=CC=CC=C3C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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